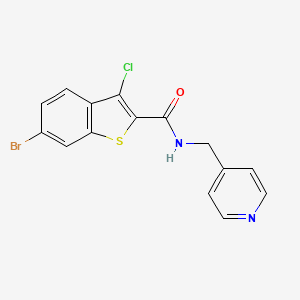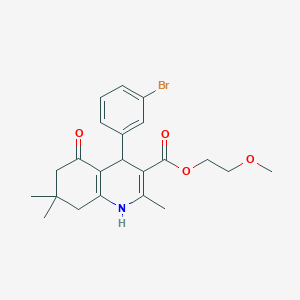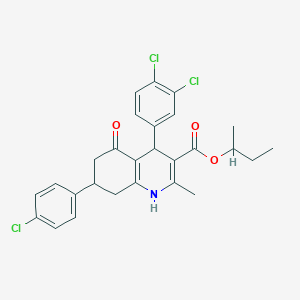
6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzothiophene derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the inhibition of target enzymes through binding to their active sites. This results in the modulation of downstream signaling pathways and gene expression, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide are still being investigated. However, preliminary studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity towards target enzymes. This makes it an attractive candidate for drug discovery and development. However, the limitations of this compound include its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide. These include:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
2. Development of novel synthetic methods to improve the yield and purity of this compound.
3. Exploration of its pharmacokinetic and pharmacodynamic properties to optimize its efficacy and safety.
4. Investigation of its interactions with other drugs and potential drug-drug interactions.
5. Evaluation of its potential as a tool compound for studying the role of target enzymes in disease pathogenesis.
In conclusion, 6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a promising compound with significant potential in drug discovery and development. Further research is needed to fully understand its pharmacological properties and potential clinical applications.
Métodos De Síntesis
The synthesis of 6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 6-bromo-3-chlorobenzothiophene with 4-pyridinemethanamine in the presence of a suitable catalyst. The resulting intermediate is then subjected to carboxylation using carbon dioxide and a base to yield the final product.
Aplicaciones Científicas De Investigación
The potential applications of 6-bromo-3-chloro-N-(4-pyridinylmethyl)-1-benzothiophene-2-carboxamide in scientific research are diverse. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including histone deacetylases and phosphodiesterases. These enzymes play crucial roles in regulating gene expression and cell signaling pathways, making them attractive targets for drug discovery.
Propiedades
IUPAC Name |
6-bromo-3-chloro-N-(pyridin-4-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c16-10-1-2-11-12(7-10)21-14(13(11)17)15(20)19-8-9-3-5-18-6-4-9/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAHOFKPDSQQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-methoxy-4-propylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B5134970.png)

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5134984.png)
![N-(3-butoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135004.png)
![N-(3-chloro-4-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5135006.png)
![11-(1-methyl-4-piperidinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5135015.png)

![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-beta-alanine](/img/structure/B5135027.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-iodobenzamide](/img/structure/B5135030.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-phenylacetamide](/img/structure/B5135031.png)


![3-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]quinoline trifluoroacetate](/img/structure/B5135047.png)